

basic principles of click chemistry with tetrazines

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An In-depth Technical Guide to the Core Principles of Click Chemistry with Tetrazines

Introduction

In the landscape of bioconjugation and chemical biology, tetrazine click chemistry has emerged as a preeminent tool for researchers, scientists, and drug development professionals.[1] This technology is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[1][2] Its prominence stems from an unparalleled combination of exceptionally rapid kinetics, high specificity, and biocompatibility, which allows for precise molecular coupling in complex biological systems without the need for cytotoxic catalysts.[2][3][4] These features make it ideal for a vast array of applications, including live-cell imaging, diagnostics, the development of antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2][5][6]

Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundation of tetrazine click chemistry is the bioorthogonal iEDDA reaction.[2] The term "bioorthogonal" signifies that the reaction proceeds selectively within a living system without interfering with native biochemical processes.[1][2]





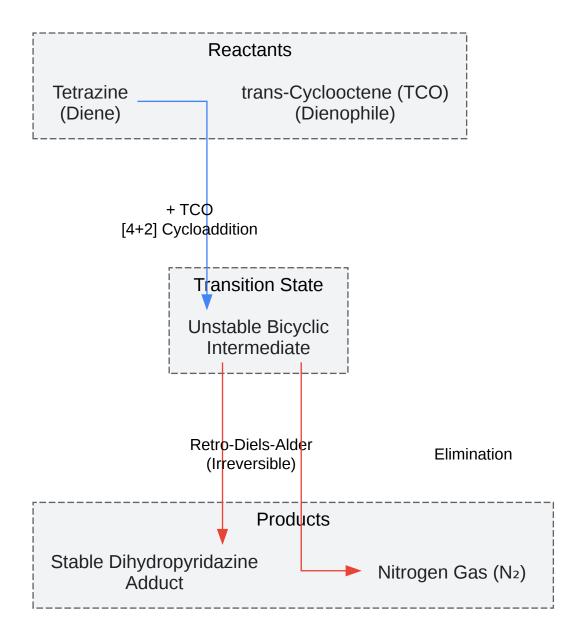


Reaction Mechanism: The reaction involves a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and a strained, electron-rich alkene or alkyne (most commonly TCO) serves as the dienophile.[2][7] The process occurs in two main steps:

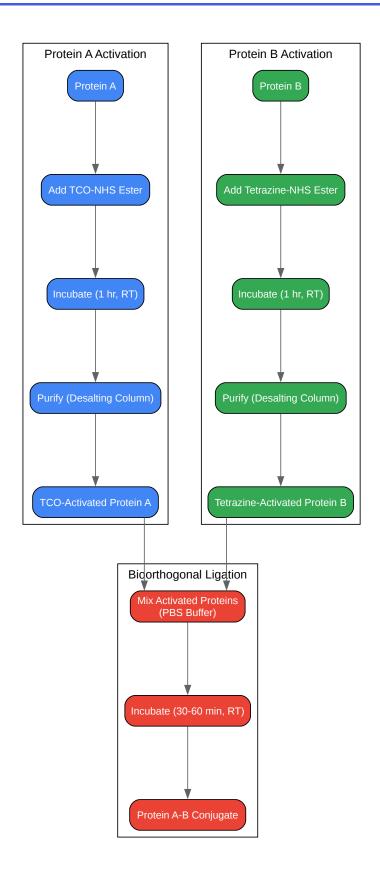
- Cycloaddition: The tetrazine and TCO undergo a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate.[1][8]
- Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[2][7] This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product, creating a covalent linkage between the two molecules.[1][2]

The energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1][8]

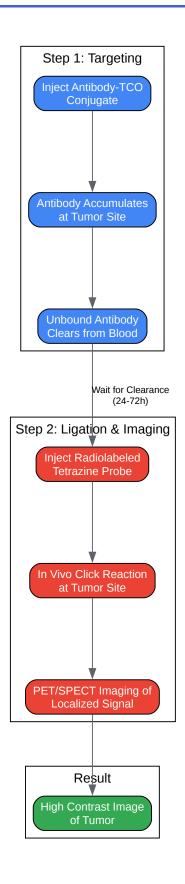












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